An In-depth Technical Guide to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis and purification, and explores its reactivity and applications, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable methodologies.
Introduction: A Versatile Scaffold in Modern Drug Discovery
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, often abbreviated as Cbz-morpholine-2-carboxylic acid, is a heterocyclic compound that has garnered considerable attention as a versatile scaffold in the synthesis of complex organic molecules.[1] Its rigid morpholine core, combined with the stereocenter at the 2-position, makes it an attractive building block for introducing conformational constraint and chirality into drug candidates. The presence of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a carboxylic acid functionality provides orthogonal handles for a wide range of chemical transformations.
The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates. Its incorporation can enhance pharmacokinetic properties such as aqueous solubility and metabolic stability. Consequently, Cbz-morpholine-2-carboxylic acid serves as a critical starting material for the synthesis of various biologically active compounds, most notably in the realm of kinase inhibitors.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid is paramount for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₅ | [1][3] |
| Molecular Weight | 265.26 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported in literature. The analogous (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid has a melting point of 147-150°C.[4] | |
| Solubility | Soluble in methanol, DMSO.[4] General solubility in other organic solvents like dichloromethane (DCM), ethyl acetate, and acetone is expected due to its structure. | |
| Optical Rotation | Specific rotation values are dependent on the enantiomer and experimental conditions (concentration, solvent, wavelength, and temperature) but are not consistently reported in publicly available literature.[5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons (typically in the range of 3.5–4.5 ppm), the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm), and the aromatic protons of the phenyl ring (a multiplet between 7.2–7.4 ppm). The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.[1][6]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carbamate and the carboxylic acid (in the range of 155-175 ppm), the aromatic carbons of the phenyl ring (around 127-136 ppm), the benzylic carbon (approximately 67 ppm), and the carbons of the morpholine ring (typically between 40-70 ppm).[1][6]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carbamate group around 1700–1750 cm⁻¹.[1]
-
Another C=O stretch from the carboxylic acid, often overlapping with the carbamate carbonyl, also around 1700–1750 cm⁻¹.[1]
-
C-O stretching vibrations from the morpholine ether linkage and the carbamate.
-
Aromatic C-H and C=C stretching and bending vibrations from the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 266.27. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264.25.[1]
-
Fragmentation Pattern: Common fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) include the loss of the benzyl group (C₇H₇, 91 Da), loss of CO₂ (44 Da) from the carboxylic acid, and cleavage of the morpholine ring.[7][8][9]
Synthesis and Purification
The most common and straightforward synthesis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid involves the protection of the secondary amine of morpholine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group.[1]
Synthetic Protocol: N-Cbz Protection of Morpholine-2-carboxylic Acid
This protocol describes the synthesis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid from morpholine-2-carboxylic acid and benzyl chloroformate.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid.
Materials:
-
Morpholine-2-carboxylic acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend morpholine-2-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (or DIPEA) dropwise to the suspension.
-
Slowly add benzyl chloroformate to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocols
Purification of the crude product is typically achieved by recrystallization or flash column chromatography.
Recrystallization:
-
Solvent System: A common solvent system for recrystallization is ethyl acetate/hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 0.5-1%) to improve peak shape and prevent tailing of the carboxylic acid.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
Chemical Reactivity and Key Transformations
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid possesses two key reactive sites: the carboxylic acid and the Cbz-protected amine.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, most notably amide bond formation and esterification.
Amide Bond Formation: This is a crucial reaction for incorporating the morpholine scaffold into peptide chains or for attaching it to other amine-containing molecules. Common peptide coupling reagents can be employed.
Diagram of Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol using HATU:
-
Dissolve 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).[10][11]
-
Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[10]
-
Work-up typically involves dilution with ethyl acetate and washing with aqueous solutions to remove DMF and byproducts.[10]
Esterification (Fischer Esterification): The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst.[12][13][14][15][16]
Protocol for Fischer Esterification:
-
Dissolve 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid in an excess of the desired alcohol (which also serves as the solvent).[15]
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[15]
-
Heat the reaction mixture to reflux for several hours, monitoring for the formation of the ester.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
The residue is then typically dissolved in an organic solvent and washed with aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a standard aqueous work-up.
Reactions of the Cbz-Protected Amine
The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions, including those that are mildly acidic or basic.[17] However, it can be readily removed when desired, most commonly by catalytic hydrogenolysis.
Cbz Deprotection by Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz group removal.
Diagram of Cbz Deprotection
Caption: Cbz deprotection via catalytic hydrogenolysis.
Protocol for Cbz Deprotection:
-
Dissolve the Cbz-protected morpholine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[18]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[18]
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using a balloon or a hydrogenation apparatus, and stir vigorously.[18][19]
-
Alternatively, for transfer hydrogenolysis, a hydrogen donor such as ammonium formate can be used in place of H₂ gas.[18]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Acid-Mediated Deprotection: While less common, strong acidic conditions, such as HBr in acetic acid, can also be used to cleave the Cbz group. This method is useful when the substrate contains functional groups that are sensitive to hydrogenation.[13][18][20]
Applications in Drug Discovery
The primary application of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid in drug discovery is as a chiral building block for the synthesis of kinase inhibitors, particularly inhibitors of the phosphoinositide 3-kinase (PI3K) pathway.[2][21][22][23][24] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
The morpholine ring in these inhibitors often occupies a key position in the ATP-binding pocket of the kinase, forming crucial hydrogen bond interactions. The stereochemistry at the 2-position of the morpholine ring can significantly influence the binding affinity and selectivity of the inhibitor.
Stability and Storage
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The Cbz group is stable to basic and mildly acidic conditions but can be cleaved by strong acids and catalytic hydrogenation.[17]
Conclusion
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined structure, with orthogonal protecting and reactive groups, allows for its strategic incorporation into complex molecular architectures. The detailed protocols and chemical properties outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active molecules.
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YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
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